N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antimicrobial and Antioxidant Applications
Compounds with the cyclopropane and imidazole motifs have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, synthesized cyclopropanation derivatives exhibited excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential in in vitro studies (Raghavendra et al., 2016). These findings suggest that derivatives with similar structures could potentially be explored for antimicrobial and antioxidant applications.
Antimycobacterial Activity
Imidazo[1,2-a]pyridine derivatives, structurally related to the target compound, have shown significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017). The study highlights the potential use of these compounds in developing new antimycobacterial agents.
Enzymatic Catalysis and Polymer Chemistry
Imidazole derivatives serve as efficient catalysts in chemical reactions, including transesterification and acylation, facilitated by N-heterocyclic carbene catalysts. This catalytic activity extends to applications in polymer chemistry, where these compounds mediate significant reactions under mild conditions (Grasa et al., 2003). Such versatility underscores the utility of imidazole derivatives in synthetic chemistry and materials science.
Corrosion Inhibition
Imidazoline and its derivatives have been evaluated for their efficiency as corrosion inhibitors, particularly in acid media, showcasing the potential of these compounds in protecting metals from corrosion. Theoretical and experimental studies provide insights into their mechanism of action and efficacy (Cruz et al., 2004). This application is crucial for industries seeking materials protection strategies.
Molecular Synthesis and Drug Development
The synthesis and pharmacological evaluation of derivatives related to the target compound, particularly those involving imidazole rings, have been explored for their potential in drug development. Studies focus on the design and synthesis of new compounds with anticipated biological activities, highlighting the synthetic versatility and pharmacological potential of imidazole derivatives (Wiglenda et al., 2005).
Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(23-13-15-24-14-12-22-20(24)18-8-9-18)19-10-6-17(7-11-19)16-4-2-1-3-5-16/h1-7,10-12,14,18H,8-9,13,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLWLAAECPGPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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